molecular formula C5H9N3OS B1344440 (3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 915920-09-1

(3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1344440
CAS No.: 915920-09-1
M. Wt: 159.21 g/mol
InChI Key: FEDGAUALEORIEY-UHFFFAOYSA-N
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Description

(3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the methanamine group, depending on the conditions and reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, secondary amines.

    Substitution: Substituted oxadiazoles, thioethers.

Scientific Research Applications

(3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine:

    Medicinal Chemistry: It can be explored as a scaffold for the development of new pharmaceuticals, particularly due to its heterocyclic structure which is common in many bioactive molecules.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be a precursor for the synthesis of other valuable chemicals or intermediates.

Mechanism of Action

The mechanism of action of (3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Methylthio)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(Ethylthio)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(Phenylthio)-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

  • The presence of the methylthio group in (3-((Methylthio)methyl)-1,2,4-oxadiazol-5-yl)methanamine provides unique electronic and steric properties, which can influence its reactivity and interactions.
  • The methanamine group offers additional sites for functionalization, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-10-3-4-7-5(2-6)9-8-4/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGAUALEORIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214447
Record name 3-[(Methylthio)methyl]-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-09-1
Record name 3-[(Methylthio)methyl]-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Methylthio)methyl]-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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